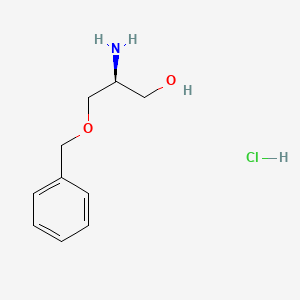

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Description

(S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS: 61366-43-6) is a chiral amino alcohol derivative with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol . It is characterized by a benzyloxy group attached to the third carbon of a propanol backbone and an amine group on the second carbon, with stereochemical specificity in the (S)-configuration. The compound is primarily used in research settings, particularly in organic synthesis and pharmaceutical development, owing to its role as a chiral building block . Its purity exceeds 95%, and it is supplied as a lyophilized powder or in solution (e.g., 10 mM in DMSO) with stringent storage guidelines (−80°C for long-term stability) .

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWHQBTUHVIRJJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693478 | |

| Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61366-43-6 | |

| Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Lithium Aluminium Hydride Reduction of Methyl Esters

The most direct route involves reducing methyl (2R)-2-amino-3-(benzyloxy)propanoate to the target compound using lithium aluminium hydride (LiAlH4). In this method, the ester group is reduced to a primary alcohol while retaining the benzyl-protected hydroxyl group and amino functionality .

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Temperature : 0–20°C under inert atmosphere (N2 or Ar)

-

Reagents : LiAlH4 (3.0 equiv)

Mechanistic Insight :

LiAlH4 selectively reduces the ester carbonyl to a methylene group without affecting the benzyl ether or amine. The stereochemistry at the C2 position is preserved due to the absence of acidic protons that could lead to racemization .

Limitations :

-

Requires strict moisture-free conditions.

-

LiAlH4 poses handling risks due to its pyrophoric nature.

Lipase-Catalyzed Enantioselective Hydrolysis

A scalable approach reported by Yoshida et al. utilizes lipase-mediated resolution to obtain the (S)-enantiomer . The process begins with 2-(hydroxymethyl)-1,3-propanediol (31) , which undergoes benzyl protection, mesylation, and Gabriel synthesis to form a racemic amino alcohol. The key step employs Pseudomonas fluorescens lipase to hydrolyze the acetylated amine enantioselectively.

Key Steps :

-

Benzyl Protection : 1,3-Propanediol is selectively benzylated at the terminal hydroxyl using benzyl chloride and KOH .

-

Mesylation and Displacement : The secondary hydroxyl is mesylated and displaced with phthalimide to introduce the amino group.

-

Enzymatic Resolution : Lipase hydrolyzes the (R)-acetylated amine, leaving the (S)-enantiomer intact.

Optimized Conditions :

-

Enzyme : Pseudomonas fluorescens lipase (Amano AK)

-

Solvent : Phosphate buffer (pH 7.0) with 10% DMSO

-

Conversion : 48% (theoretical maximum for kinetic resolution)

Advantages :

-

High enantiomeric excess suitable for pharmaceutical applications.

-

Telescoped process reduces intermediate isolation steps.

Boc-Protected Intermediate Strategy

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS 79069-15-1) serves as a precursor that can be deprotected to yield the target compound. The Boc group enhances solubility and prevents side reactions during synthesis .

Synthetic Route :

-

Boc Protection : (S)-2-Amino-3-benzyloxy-1-propanol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

-

Deprotection : The Boc group is removed using HCl in dioxane or TFA, yielding the hydrochloride salt.

Conditions :

-

Boc Protection : THF, triethylamine, 0°C to room temperature.

Yield : ~85% over two steps (estimated from analogous reactions) .

Chiral Pool Synthesis from Serinol

Serinol (2-amino-1,3-propanediol) serves as a chiral starting material. The hydroxyl group at C3 is benzylated, followed by selective protection and deprotection:

-

Benzylation : Serinol reacts with benzyl chloride in the presence of KOH, yielding 3-benzyloxy-1-propanol .

-

Amino Protection : The amino group is protected as a phthalimide or Boc derivative.

-

Deprotection : Acidic hydrolysis (HCl) removes protecting groups, forming the hydrochloride salt.

Yield : 77% for benzylation step .

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces primary amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzyloxy group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride

- CAS : 58577-95-0

- Similarity : Structural similarity score of 0.73–0.91 (varies by database) .

- Key Differences :

- The (R)-enantiomer shares identical functional groups but differs in stereochemistry, which can lead to divergent biological activity. For example, enantiomers often exhibit distinct binding affinities to chiral receptors or enzymes .

- Applications : While the (S)-form is commonly used in asymmetric synthesis, the (R)-form may serve as a control in stereoselectivity studies or in probing chiral recognition mechanisms .

Substituted Benzyloxy Derivatives

(S)-2-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol (BD316740)

- Structure: Features a 4-benzyloxyphenyl group instead of benzyloxy directly on the propanol chain .

- Molecular Formula: C₁₆H₁₉NO₂.

- Impact : The extended aromatic system increases hydrophobicity and may enhance interactions with aromatic residues in protein binding pockets.

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol Hydrochloride

Amino Acid Derivatives

(±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic Acid Hydrochloride (AT182)

Propanolamine Derivatives with Alternative Substituents

(2S)-2-Amino-3-(ethanesulfonyl)propan-1-ol Hydrochloride

Physicochemical and Pharmacokinetic Properties

Activité Biologique

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a benzyloxy group attached to a propanol backbone, which is critical for its biological interactions.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation.

- Modulation of Neurotransmitter Levels : Preliminary studies suggest that this compound can influence levels of neurotransmitters in the brain, potentially enhancing cognitive functions or providing neuroprotective effects.

- Prodrug Characteristics : In some studies, derivatives of this compound have been explored as prodrugs, enhancing the delivery of active pharmaceutical ingredients across biological membranes, particularly the blood-brain barrier .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that administration in rodent models resulted in reduced neuronal damage following induced ischemia. The compound's ability to modulate neurotransmitter levels appeared to be a contributing factor to its protective effects.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive enhancement properties of this compound. Subjects treated with this compound showed improved performance in memory tasks compared to control groups. This effect was attributed to increased dopaminergic activity facilitated by the compound .

Q & A

What are the common synthetic routes for (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Basic: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, benzyloxy-protected aldehydes can react with amino alcohols under catalytic hydrogenation, as seen in analogous syntheses of chloro- and methoxy-substituted derivatives . Key reagents like sodium borohydride or LiAlH4 are used to reduce intermediates, ensuring retention of the (S)-configuration.

Advanced: Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Computational modeling (e.g., DFT) can predict enantiomeric excess, while chiral HPLC validates purity. Contradictions in yield or selectivity often arise from solvent polarity (e.g., THF vs. methanol) and temperature gradients during crystallization .

How can researchers resolve discrepancies in reported solubility and stability data for this compound?

Basic: Solubility in polar solvents (water, ethanol) is well-documented, but variability arises from hygroscopicity. Stability studies should include pH-dependent degradation assays (e.g., 1H NMR monitoring under acidic/basic conditions) .

Advanced: Conflicting data may stem from crystallinity differences (amorphous vs. crystalline forms). Use dynamic vapor sorption (DVS) to assess hygroscopicity and X-ray powder diffraction (XRPD) to correlate physical forms with stability profiles. Accelerated stability testing (40°C/75% RH) over 4–6 weeks provides predictive insights .

What spectroscopic and computational methods are optimal for characterizing this compound?

Basic: 1H/13C NMR (D2O or DMSO-d6) identifies benzyloxy protons (δ 4.5–5.0 ppm) and the amino-aliphatic backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight (C10H16ClNO2, MW 217.69) .

Advanced: X-ray crystallography resolves absolute configuration, as demonstrated for structurally similar (S,Z)-chloro-propanol derivatives (e.g., orthorhombic crystal system, space group P212121) . Density functional theory (DFT) calculates electronic properties, aiding in rationalizing reactivity trends .

How does the benzyloxy group influence biological activity compared to other aryloxy substituents?

Basic: The benzyloxy moiety enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with 4-chlorophenyl or pyridinyl analogs show altered binding affinities to targets like G-protein-coupled receptors .

Advanced: Structure-activity relationship (SAR) studies reveal that para-substituted benzyloxy groups (e.g., 4-F, 4-Cl) modulate selectivity for aminopeptidase inhibition. Molecular docking simulations highlight hydrophobic interactions with enzyme active sites, validated by mutagenesis assays .

What strategies mitigate byproduct formation during scale-up synthesis?

Basic: Optimize stoichiometry of the benzyloxy-protected precursor and amine nucleophile. Use in situ IR to monitor reaction progress and reduce over-alkylation .

Advanced: Flow chemistry minimizes side reactions (e.g., epimerization) by controlling residence time and temperature. Design of experiments (DoE) identifies critical parameters (pH, catalyst loading) for robustness .

How do researchers validate the compound’s role in enzyme inhibition studies amid conflicting in vitro data?

Basic: Standardize assay conditions (e.g., buffer ionic strength, ATP concentration) to minimize variability. Use positive controls (e.g., known kinase inhibitors) to benchmark activity .

Advanced: Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff), while isothermal titration calorimetry (ITC) measures thermodynamic parameters. Discrepancies may arise from protein batch differences or post-translational modifications .

What are the best practices for chiral separation and purity analysis?

Basic: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers using hexane:isopropanol gradients. UV detection at 254 nm ensures sensitivity .

Advanced: Supercritical fluid chromatography (SFC) achieves faster separations with sub-2μm particles. Coupling with circular dichroism (CD) detectors confirms enantiomeric identity .

How does the hydrochloride salt form impact pharmacokinetic properties in preclinical models?

Basic: The salt enhances aqueous solubility, improving oral bioavailability. Compare plasma concentration-time curves (AUC) of free base vs. salt forms in rodent studies .

Advanced: Salt disproportionation risks in gastrointestinal fluid are assessed via pH-solubility profiling. Microsomal stability assays (e.g., liver microsomes) evaluate metabolic differences between forms .

Methodological Notes

- Data Contradictions: Cross-validate solubility and stability data using orthogonal techniques (e.g., NMR, LC-MS).

- Advanced SAR: Leverage fragment-based drug design (FBDD) to probe substituent effects systematically.

- Stereochemical Integrity: Always confirm configuration via X-ray or vibrational circular dichroism (VCD) for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.